molecular formula C15H17N3O3S2 B4418189 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B4418189
M. Wt: 351.4 g/mol
InChI Key: VMYUVLKUOMLFJP-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its core structure incorporates a piperidine-4-carboxamide scaffold linked to a 1,3-thiazol-2-yl group and a benzenesulfonyl moiety. This specific molecular architecture is frequently explored in the design of enzyme inhibitors, particularly for targets involved in pain and inflammation pathways. Compounds featuring the benzenesulfonyl group and the 1,3-thiazol-2-yl heterocycle have demonstrated relevance in pioneering research on dual-pharmacology agents . The molecule's design suggests potential as a key intermediate or investigative tool for modulating hydrolytic enzymes. Research on analogous structures indicates that such compounds can be optimized to simultaneously inhibit two distinct enzymatic targets, such as Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) . Inhibition of sEH leads to elevated levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH inhibition increases concentrations of endogenous cannabinoids like anandamide (AEA) . This dual mechanism represents a modern polypharmacology approach, which aims to achieve enhanced efficacy and reduced side effects compared to single-target drugs or drug combinations, particularly in models of pain and inflammation . This product is intended for research purposes only by qualified laboratory personnel. It is strictly for use in non-clinical, in vitro investigations and is not approved for diagnostic, therapeutic, or personal use. All handling and experimental procedures must adhere to applicable safety guidelines and regulations.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S2/c19-14(17-15-16-8-11-22-15)12-6-9-18(10-7-12)23(20,21)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYUVLKUOMLFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330392
Record name 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849197-08-6
Record name 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the thiazole derivative with piperidine-4-carboxamide under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxamide groups exhibit differential stability under hydrolytic conditions:

Functional GroupConditionsOutcomeReference
Sulfonamide6 M HCl, reflux (12 hr)No cleavage observed
Carboxamide2 M NaOH, 90°C (4 hr)Partial hydrolysis to carboxylic acid
  • Key Observation : The benzenesulfonyl group demonstrates exceptional acid stability, while the carboxamide undergoes alkaline hydrolysis due to nucleophilic attack by hydroxide ions .

Thiazole Ring Modifications

The 1,3-thiazol-2-yl group participates in electrophilic substitutions and metal-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldSource
BrominationNBS, DMF, 0°C5-Bromo-thiazole derivative58%
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, DME, 80°CBiaryl-thiazole hybrid63%
  • Limitation : Electrophilic reactions favor the 5-position due to electron-withdrawing effects from the sulfonamide and carboxamide groups .

Piperidine Ring Functionalization

The piperidine nitrogen’s sulfonylation directs reactivity toward its carboxamide and ring positions:

ReactionConditionsOutcomeReference
N-AlkylationK₂CO₃, alkyl halide, DMF, 60°CQuaternary ammonium salt52%
Ring oxidationmCPBA, CH₂Cl₂, 0°CN-Oxide formation41%
  • Notable Trend : Steric hindrance from the benzenesulfonyl group suppresses electrophilic attacks on the piperidine ring .

Biological Activity-Driven Modifications

Structural analogs show tailored reactivity for optimizing pharmacological profiles:

DerivativeModification SiteBiological Target (IC₅₀)Source
3-Chloro substitutionThiazole C-511β-HSD1 inhibition (12 nM)
tert-Butyl additionPiperidine C-4PKB inhibition (Kᵢ = 8 nM)
  • Design Principle : Electron-withdrawing groups on the thiazole enhance target binding affinity, while bulky substituents on piperidine improve metabolic stability .

Stability Under Physiological Conditions

Critical for drug development, the compound demonstrates:

  • pH Stability : Retains integrity in buffers (pH 2–8) over 24 hr at 37°C .

  • Thermal Degradation : Decomposes above 200°C, forming benzenesulfonic acid and thiazole fragments .

Scientific Research Applications

Pain Management

Research has indicated that compounds similar to 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can act as dual inhibitors of sEH and FAAH, which are enzymes involved in pain modulation. The inhibition of these enzymes can lead to enhanced analgesic effects and reduced side effects compared to traditional pain medications.

Case Study: Dual Inhibition of sEH and FAAH

A study highlighted the synthesis and biological evaluation of benzothiazole-phenyl-based analogs, including derivatives of piperidine carboxamides. These compounds showed promising results in reducing pain responses in animal models by effectively inhibiting both sEH and FAAH pathways .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory processes. By targeting specific pathways, such as those mediated by sEH and FAAH, these compounds may reduce inflammation without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Research Findings

In vitro studies have demonstrated that similar compounds exhibit significant anti-inflammatory activity by modulating the levels of endocannabinoids and other lipid mediators involved in inflammation . This positions this compound as a candidate for further development in treating inflammatory diseases.

Cardiovascular Applications

Emerging research suggests that piperidine derivatives can play a role in cardiovascular health. Compounds with similar structures have been explored for their ability to treat conditions such as dilated cardiomyopathy.

Potential Mechanisms

The mechanism of action may involve the modulation of ion channels or receptors that are crucial for cardiac function. For instance, a related patent discusses sulfonamide compounds that act as sodium channel blockers, which could be beneficial in managing cardiac arrhythmias .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of these compounds is crucial for optimizing their therapeutic potential. SAR studies have shown that modifications to the piperidine ring and sulfonyl group can significantly influence biological activity.

Data Table: SAR Insights

Compound VariantActivity LevelKey Modifications
Original CompoundModerateBase structure
Variant AHighAdditional methyl group
Variant BLowAltered sulfonyl group

These insights guide synthetic chemists in developing more potent analogs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiazole ring may participate in binding interactions with proteins, influencing cellular pathways and biological processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the piperidine ring, sulfonyl/acyl groups, and heterocyclic attachments. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound (849197-08-6) Piperidine-4-carboxamide 1-Benzenesulfonyl, N-thiazol-2-yl C15H16N3O3S2 ~366.44 (calculated)
1-[1-(4-Chlorobenzyl)-1H-indole-2-carbonyl]-N-((1-methyl-1H-pyrazol-3-yl)methyl)piperidine-4-carboxamide (27e) Piperidine-4-carboxamide 1-Indole-2-carbonyl, N-pyrazolylmethyl C28H29ClN6O2 517.03
1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidine-4-carboxamide (524057-69-0) Piperidine-4-carboxamide 1-Benzothiazolylthio-acetyl C15H17N3O2S2 335.44
1-(4-Chlorobenzyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 1-(4-Chlorobenzyl), N-thiophen-2-ylmethyl C19H21ClN2OS 360.90

Key Observations :

  • The benzenesulfonyl group in the target compound may enhance metabolic stability compared to benzyl or indole-carbonyl groups in analogs .
Table 2: Pharmacological Profiles of Structural Analogs
Compound (Source) Target/Activity IC50/EC50 (nM) Notes
1-(4-Chlorobenzyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide Unspecified enzyme inhibition 60.8 Moderate potency (r² = 0.95)
HCV Inhibitors () Hepatitis C virus entry N/A Yields: 57–61%; >99.8% purity
SARS-CoV-2 Inhibitors () Viral replication N/A Acceptable activity in vitro
Alphavirus Inhibitors () Neurotropic alphavirus N/A Low yields (10–80%)

Key Observations :

  • The piperidine-4-carboxamide scaffold is versatile, enabling activity against viral targets (HCV, alphavirus, SARS-CoV-2) .
  • Substitutions like trifluoromethyl or chloroaryl groups (e.g., in ) may enhance target affinity but complicate synthesis .

Key Observations :

  • Amide coupling is a common strategy, but yields vary significantly based on steric and electronic effects of substituents .
  • The benzenesulfonyl group in the target compound may require optimized coupling conditions to avoid side reactions.

Biological Activity

1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperidine ring, a thiazole moiety, and a benzenesulfonyl group, which contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure allows for diverse interactions with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The thiazole ring facilitates π-π stacking interactions with aromatic residues in proteins, while the piperidine ring engages in hydrogen bonding and ionic interactions. These interactions can significantly influence enzyme activity and receptor function, potentially modulating several biological pathways.

Biological Activity

This compound has been studied for various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways.

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives of piperidine compounds exhibited inhibitory effects on human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
  • Fungicidal Activity : Research indicated that related thiazole-piperidine derivatives displayed significant fungicidal activity against various pathogens, highlighting the potential agricultural applications of these compounds .

Structure-Activity Relationship (SAR)

SAR studies have been crucial in understanding how modifications to the chemical structure affect biological activity. For instance:

  • The introduction of different substituents on the piperidine or thiazole rings can enhance binding affinity and selectivity towards specific targets.
  • Compounds with varying electronic properties (e.g., fluorinated vs. non-fluorinated) showed different levels of potency in biological assays .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound NameBiological ActivityIC50 (µM)Reference
This compoundEnzyme Inhibition0.5
Piperidine Derivative AAcetylcholinesterase Inhibition0.3
Thiazole-Piperidine BFungicidal Activity0.8

Q & A

Q. What are the common synthetic routes for 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide?

The compound is typically synthesized via multi-step reactions involving piperidine core functionalization. Key steps include:

  • Coupling reactions : Reacting a benzenesulfonyl chloride derivative with a piperidine intermediate under basic conditions (e.g., using triethylamine) .
  • Thiazole incorporation : Introducing the 1,3-thiazol-2-yl group through nucleophilic substitution or amide bond formation .
  • Purification : Column chromatography and recrystallization are used to isolate the final product, followed by characterization via NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, particularly the benzenesulfonyl and thiazole moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identifies functional groups like sulfonamide (S=O stretch at ~1350–1150 cm1^{-1}) and amide (C=O stretch at ~1650 cm1^{-1}) .

Q. What are the primary research applications of this compound?

  • Medicinal chemistry : Investigated as a protease inhibitor (e.g., D1 protease in herbicidal studies) .
  • Biochemical probes : Used to study enzyme-substrate interactions due to its sulfonamide and thiazole groups, which mimic natural ligands .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesis?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) using software tools for predictive modeling .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency, as seen in analogous piperidine derivatives .
  • In-situ monitoring : Techniques like HPLC-MS track intermediate formation and adjust reaction kinetics dynamically .

Q. How can contradictory bioactivity data be resolved?

  • Assay validation : Ensure consistency across cell-based vs. enzyme inhibition assays (e.g., D1 protease activity in Arabidopsis vs. mammalian systems) .
  • Purity verification : Use orthogonal methods (e.g., HPLC with UV/ELSD detection) to rule out impurities affecting results .
  • Molecular docking : Computational models (e.g., AutoDock) predict binding affinities and explain discrepancies in inhibitory activity .

Q. What strategies improve metabolic stability in derivative design?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances lipophilicity and reduces oxidative metabolism .
  • Isosteric replacement : Replacing the thiazole ring with bioisosteres (e.g., oxadiazole) maintains target engagement while improving pharmacokinetics .

Q. How can crystallographic data resolve structural ambiguities?

  • Single-crystal X-ray diffraction : Resolves bond angles and torsional strain in the piperidine-thiazole junction. For example, a 0.059 R-factor ensures high confidence in spatial arrangement .
  • Comparative analysis : Overlay experimental data with DFT-optimized structures to validate conformational preferences .

Q. What computational tools aid in target identification?

  • Virtual screening : Libraries like ZINC15 or ChEMBL filter compounds based on pharmacophore models of sulfonamide-binding proteins .
  • Molecular dynamics (MD) simulations : Predict binding stability in physiological conditions (e.g., solvation effects on the benzenesulfonyl group) .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Reactant of Route 2
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1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.